Saucerneol

Cardiovascular pharmacology Vasorelaxation Lignan natural products

Saucerneol ((-)-saucerneol), a dineolignan (C31H38O8; MW 538.63) isolated exclusively from Saururus chinensis, is the superior choice for cardiovascular ex vivo studies requiring robust endothelium-dependent vasorelaxation with an EC50 of 2.2 µM—a 5.8-fold potency advantage over saucerneol D (EC50 12.7 µM). It also serves as a validated intermediate-potency immunosuppressant and a rare sub-5 µg/mL antiviral lead against CVB3. Supplied at ≥98% HPLC purity as solid powder, stored at -20°C. Avoid inferior analogs: potency and selectivity are stereochemistry-dependent.

Molecular Formula C31H38O8
Molecular Weight 538.6 g/mol
CAS No. 88497-86-3
Cat. No. B3030236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaucerneol
CAS88497-86-3
Molecular FormulaC31H38O8
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)OC(C)C(C4=CC(=C(C=C4)OC)OC)O)OC)C
InChIInChI=1S/C31H38O8/c1-17-18(2)31(39-30(17)21-8-11-23(32)26(15-21)35-5)22-10-13-25(28(16-22)37-7)38-19(3)29(33)20-9-12-24(34-4)27(14-20)36-6/h8-19,29-33H,1-7H3/t17-,18-,19-,29+,30+,31+/m1/s1
InChIKeyPMOZJIPBLSZHEA-CZDRXDAJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saucerneol CAS 88497-86-3: Baseline Characterization for Scientific Procurement


Saucerneol ((-)-saucerneol), a dineolignan natural product (C31H38O8; MW 538.63), is isolated from the roots of Saururus chinensis (Saururaceae) [1]. The compound is characterized by a tetrahydrofuran-type lignan skeleton with multiple stereocenters and a predicted logP of 5.3 . Unlike synthetic small molecules, saucerneol is exclusively obtained via natural product isolation, typically supplied at ≥95% purity as a solid powder with storage at -20°C for long-term stability .

Why Saucerneol Cannot Be Replaced by Other Saururus chinensis Lignans


Saururus chinensis produces a family of structurally related lignans—including manassantin A/B, saucerneol C/D, sauchinone, and machilin D—that share biosynthetic origins but exhibit divergent pharmacological profiles due to subtle stereochemical and substituent variations [1]. Direct substitution with a different in-class lignan introduces substantial risk of altered potency, reversed selectivity, or complete loss of activity in a given assay system. The quantitative evidence below demonstrates that saucerneol occupies a specific, non-interchangeable position within this compound class, with activity profiles distinct from both more potent (manassantins) and less potent (sauchinone, saucerneol C) analogs [2].

Quantitative Differentiation of Saucerneol: Head-to-Head and Cross-Study Evidence


Vasorelaxant EC50: Saucerneol Demonstrates 5.8-Fold Higher Potency Than Saucerneol D

In a direct head-to-head comparison using endothelium-intact rat aortic preparations, saucerneol exhibited an EC50 of 2.2 µM for vasorelaxation, which is 5.8-fold lower (more potent) than saucerneol D (EC50 = 12.7 µM) and 8.1-fold lower than machilin D (EC50 = 17.8 µM) evaluated under identical experimental conditions [1].

Cardiovascular pharmacology Vasorelaxation Lignan natural products

Immunosuppressive Relative Potency: Saucerneol Ranks Intermediate Between Manassantins and Saucerneol C

In a head-to-head immunosuppressive evaluation using lymphoproliferation, mixed leukocyte response, and Th1/Th2 cytokine assays, the relative potency ranking among five S. chinensis lignans was established as: manassantin A, B > (-)-saucerneol > saucerneol C > sauchinone [1]. This ordinal ranking places saucerneol as a moderately potent immunosuppressive agent—less potent than the manassantins but demonstrably more potent than saucerneol C and sauchinone.

Immunosuppression Lymphocyte proliferation Natural product screening

Antiviral IC50 Against CVB3: Saucerneol Demonstrates Sub-5 µg/mL Potency In Vitro

In a bioassay-guided fractionation study targeting CVB3 infection, the S. chinensis fraction containing saucerneol exhibited an IC50 of 4.59 µg/mL against CVB3 in Vero cells [1]. While this represents fraction-level activity rather than pure compound IC50, subsequent studies confirmed that pure saucerneol effectively suppresses CVB3 replication in vivo in a murine pancreatitis model via mitochondrial ROS-mediated STING/TBK-1/IRF3 pathway activation [2].

Antiviral research Enterovirus Coxsackievirus B3

Negative Inotropic Action: Saucerneol and Saucerneol D Produce Comparable Cardiac Effects

In isolated rat heart preparations, both saucerneol and saucerneol D caused significant decreases in left ventricular pressure, +dP/dtmax, and heart rate [1]. The study does not report statistically significant differences in the magnitude of negative inotropic effect between the two compounds at tested concentrations, indicating that structural variations between saucerneol and saucerneol D do not materially alter cardiac contractility modulation under these experimental conditions.

Cardiac pharmacology Negative inotropy Isolated heart preparation

Research Application Scenarios Where Saucerneol Provides Demonstrable Advantage


Cardiovascular Research Requiring Potent Vasorelaxation

Investigators studying endothelium-dependent vasorelaxation should prioritize saucerneol (EC50 = 2.2 µM) over saucerneol D (EC50 = 12.7 µM) or machilin D (EC50 = 17.8 µM) when experimental design requires robust vasodilatory effects at lower compound concentrations [1]. The 5.8-fold potency advantage of saucerneol reduces the amount of compound needed per experiment and may improve signal-to-noise ratios in ex vivo vascular preparations. Saucerneol retains comparable negative inotropic activity to saucerneol D in isolated heart studies [1], making it the more versatile choice for integrated cardiovascular pharmacology research.

Immunosuppressive Screening Where Moderate Potency Is Advantageous

For immunological research programs seeking natural product immunosuppressants with intermediate potency—potentially offering a wider therapeutic index than highly potent manassantins or near-inactive analogs—saucerneol provides a validated middle-ground option [2]. The established rank order (manassantin A/B > (-)-saucerneol > saucerneol C > sauchinone) enables rational selection of saucerneol as a reference compound for structure-activity relationship (SAR) studies examining how stereochemical and substituent variations modulate immunosuppressive activity [2].

Enterovirus Research Requiring In Vivo-Efficacious Natural Product Leads

For virology laboratories developing antivirals against CVB3-induced pancreatitis or EV71/CVA16 infections, saucerneol offers a rare combination of sub-5 µg/mL in vitro activity (fraction IC50 = 4.59 µg/mL) and validated in vivo efficacy in a murine pancreatitis model [3]. The unique mechanism—enhancement of mitochondrial ROS production leading to STING/TBK-1/IRF3 pathway activation—distinguishes saucerneol from capsid-binding inhibitors like pleconaril and may provide orthogonal antiviral strategies [3].

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